molecular formula C36H69NO3 B13829207 (E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide

(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide

Cat. No.: B13829207
M. Wt: 563.9 g/mol
InChI Key: OBFSLMQLPNKVRW-JQBPQYQDSA-N
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Description

(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate fatty acid derivatives.

    Amidation: The final step involves the formation of the amide bond, which is facilitated by the reaction of the hydroxylated fatty acid derivative with an appropriate amine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: shares similarities with other fatty acid derivatives and amides, such as:

Uniqueness

What sets this compound apart is its specific combination of hydroxyl groups and double bonds, which confer unique chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C36H69NO3

Molecular Weight

563.9 g/mol

IUPAC Name

(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17+,31-29+/t34-,35?/m0/s1

InChI Key

OBFSLMQLPNKVRW-JQBPQYQDSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C([C@H](CO)NC(=O)CCCCCCC/C=C/CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

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